Molecular Weight and Lipophilicity Advantage vs. 2-Chloro Analog for Fragment-Based Screening Compliance
The target compound (CAS 1396782-02-7) possesses a molecular weight of 303.4 g/mol and XLogP3 of 1.9, compared to 337.8 g/mol and XLogP3 of 2.6 for the 2-chloro analog (CAS 1396746-85-2) [1][2]. The 34.4 g/mol lower molecular weight and 0.7 log unit lower lipophilicity position the unsubstituted compound more favorably within fragment-based drug discovery (FBDD) 'rule of three' guidelines (MW < 300, cLogP ≤ 3), whereas the 2-chloro analog exceeds the MW threshold. Both compounds share identical hydrogen bond donor count (2), hydrogen bond acceptor count (4), and rotatable bond count (4) [1][2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) for FBDD compliance |
|---|---|
| Target Compound Data | MW = 303.4 g/mol; XLogP3 = 1.9 |
| Comparator Or Baseline | 2-chloro analog (CAS 1396746-85-2): MW = 337.8 g/mol; XLogP3 = 2.6 |
| Quantified Difference | ΔMW = −34.4 g/mol (10.2% lower); ΔXLogP3 = −0.7 log units |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.09.15); XLogP3 computed by XLogP3 3.0 algorithm |
Why This Matters
Lower MW and logP directly enhance aqueous solubility and reduce non-specific binding, making the unsubstituted compound a superior choice for fragment screening libraries where physicochemical compliance determines hit quality and downstream developability.
- [1] PubChem CID 71782175. N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzenesulfonamide. Computed Properties. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem CID 71782179. 2-chloro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzenesulfonamide. Computed Properties. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
